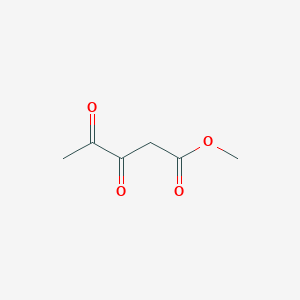

Methyl 3,4-dioxopentanoate

Description

Methyl 3,4-dioxopentanoate (CAS: 91527-15-0) is a dicarbonyl ester with the molecular formula C₆H₈O₄ and a molecular weight of 144.13 g/mol . This compound features two ketone groups at the 3rd and 4th positions of a pentanoic acid methyl ester backbone. Its reactive α,β-diketo structure enables participation in cyclization and multicomponent reactions, making it valuable in synthetic organic chemistry .

Properties

Molecular Formula |

C6H8O4 |

|---|---|

Molecular Weight |

144.12 g/mol |

IUPAC Name |

methyl 3,4-dioxopentanoate |

InChI |

InChI=1S/C6H8O4/c1-4(7)5(8)3-6(9)10-2/h3H2,1-2H3 |

InChI Key |

IFWQKAPQRMLZSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-dioxopentanoate can be synthesized through several methods. One common method involves the reaction of methyl 2-oxo-propanoate with trimethyl orthoformate in the presence of anhydrous methanol and p-toluenesulfonic acid as a catalyst. The reaction is carried out under reflux conditions, followed by distillation to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The industrial process also includes purification steps such as distillation and crystallization to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dioxopentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or diketones.

Reduction: Alcohols or diols.

Substitution: Amides or different esters.

Scientific Research Applications

Methyl 3,4-dioxopentanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of methyl 3,4-dioxopentanoate involves its interaction with specific molecular targets. The compound’s ketone and ester groups allow it to participate in various biochemical pathways. It can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of biologically active metabolites. These interactions can influence cellular processes and metabolic pathways .

Comparison with Similar Compounds

Methyl 2,4-Dioxopentanoate

Structural Features :

- Molecular formula: C₆H₈O₄ (same as Methyl 3,4-dioxopentanoate).

- Ketone groups at positions 2 and 3.

Key Differences :

- Reaction Products: Methyl 2,4-dioxopentanoate forms bis-pyrrolones (e.g., 1,1′-(propane-1,2-diyl)bis(4-acetyl-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one)) under stoichiometric excess conditions, whereas this compound’s closer diketone groups may favor intramolecular cyclization .

Methyl 3,5-Dioxo-5-(3-Methyl-2-Nitrophenyl)Pentanoate

Structural Features :

- Molecular formula: C₁₃H₁₃NO₆.

- Contains a nitro-substituted aromatic ring and ketone groups at positions 3 and 4.

Key Differences :

- Steric and Electronic Effects: The bulky 3-methyl-2-nitrophenyl substituent restricts rotation and alters reactivity compared to this compound’s simpler aliphatic backbone.

Methyl 3,4-Dihydroxybenzoate (MDHB)

Structural Features :

- Molecular formula: C₈H₈O₄ .

- Contains hydroxyl groups at positions 3 and 4 on a benzoate ester.

Key Differences :

- Functional Groups: MDHB’s hydroxyl groups enable antioxidant and neuroprotective effects, unlike the diketo groups of this compound.

Data Tables

Table 1: Structural and Functional Comparison of Diketo Esters

Research Findings and Mechanistic Insights

- This compound: Primarily studied in synthetic contexts. Its α,β-diketo motif is reactive toward amines and aldehydes, forming nitrogen-containing heterocycles .

- MDHB : Despite structural dissimilarity, it highlights the importance of functional group positioning; its hydroxyl groups enable interactions with kinase pathways (e.g., AKT/GSK3β), which are absent in diketo esters .

Biological Activity

Methyl 3,4-dioxopentanoate is an organic compound with significant biological activity, particularly due to its structural features, which include two carbonyl groups and an ester functional group. This compound is recognized for its potential interactions with enzymes and various biomolecules, influencing metabolic pathways and therapeutic applications.

This compound has the molecular formula C7H10O4. Its structural characteristics include:

- Two carbonyl groups : These reactive keto groups allow for nucleophilic attacks, facilitating interactions with enzymes.

- Ester functional group : This feature contributes to its reactivity in biochemical pathways.

The compound is also known by other names such as methyl acetopyruvate and methyl 2,4-dioxopentanoate, emphasizing its role in organic synthesis and medicinal chemistry .

The biological activity of this compound primarily arises from its ability to participate in various biochemical reactions. The keto groups can engage in:

- Nucleophilic attacks : These reactions influence enzyme activity and metabolic pathways.

- Formation of intermediates : The compound serves as an intermediate in drug synthesis, highlighting its significance in medicinal chemistry.

Biological Activity and Research Findings

Research has demonstrated that this compound exhibits notable biological activities, including:

- Enzyme Interaction : Studies indicate that the compound can affect enzyme kinetics and metabolic processes. For instance, it may influence transamination rates in human fibroblasts and other cell types .

- Metabolic Pathways : The compound has been implicated in various metabolic pathways, including those related to branched-chain amino acids. It shows potential for stimulating islet cell respiration and ketone body formation .

Case Studies

- Transamination Studies :

- Pancreatic Islet Metabolism :

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds. Below is a comparison highlighting unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2,4-dioxopentanoate | Lacks the methyl group at the 3-position | More reactive due to fewer steric hindrances |

| Methyl acetopyruvate | Emphasizes acetyl group | Significant in metabolic pathways |

| Ethyl 2,4-dioxopentanoate | Ethyl ester analog | Different physical properties compared to methyl form |

| Methyl 3-oxopentanoate | Contains a single carbonyl group | Less reactive than dioxo compounds |

| Methyl 4-methyl-3-oxopentanoate | Contains additional methyl group | Alters reactivity profile due to steric effects |

The presence of the methyl group at the 3-position significantly influences the chemical behavior of this compound compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3,4-dioxopentanoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound can be synthesized via esterification of 3,4-dioxopentanoic acid with methanol under acid catalysis (e.g., H₂SO₄) or via Claisen condensation of methyl acetoacetate derivatives. Optimization involves adjusting molar ratios (e.g., acid:alcohol = 1:3), temperature (60–80°C), and catalyst concentration. For purification, fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the ester . Kinetic studies using GC-MS can monitor reaction progress and byproduct formation.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect peaks for the methyl ester group (δ ~3.7 ppm, singlet) and ketone-adjacent protons (δ ~2.5–3.5 ppm, multiplet). The absence of hydroxyl signals confirms esterification.

- ¹³C NMR : Carbonyl carbons (δ ~200–210 ppm) and ester carbonyl (δ ~170 ppm) are diagnostic.

- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (ketone C=O).

Compare with reference spectra of analogous esters (e.g., Ethyl 2,4-dioxopentanoate ). Use deuterated solvents (e.g., CDCl₃) to avoid interference .

Q. What purification strategies are effective for removing diketone byproducts in this compound synthesis?

- Methodological Answer : Liquid-liquid extraction (e.g., aqueous NaHCO₃ to remove acidic impurities) followed by silica gel chromatography (gradient elution with ethyl acetate/hexane) effectively isolates the target compound. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–220 nm .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying pH conditions?

- Methodological Answer : Conduct kinetic experiments under controlled pH (e.g., 3–10) using buffered solutions. Monitor degradation via UV-Vis spectroscopy (λmax ~250 nm for enol tautomers) or LC-MS to identify intermediates (e.g., hydrolysis products). Compare with computational models (DFT calculations) to predict tautomeric stability and reaction pathways .

Q. What analytical approaches address discrepancies in reported thermal stability data for this compound?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Combine with thermogravimetric analysis (TGA) to assess mass loss under inert vs. oxidative atmospheres. Validate findings using accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation profiles via GC-MS .

Q. How can this compound be tracked in metabolic pathways using isotopic labeling?

- Methodological Answer : Synthesize deuterated or ¹³C-labeled analogs (e.g., methyl-¹³CH₃ groups) via isotopically enriched methanol. Use LC-MS/MS or ¹H-¹³C HSQC NMR to trace incorporation into downstream metabolites, such as 2-ketoglutarate derivatives in nonphosphorylative pathways . Optimize cell culture conditions (e.g., E. coli) to study enzymatic conversion rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.